Product packaging for Benzene, (2-((1-methylethyl)thio)ethyl)-(Cat. No.:CAS No. 54576-42-0)

Benzene, (2-((1-methylethyl)thio)ethyl)-

Cat. No.: B13959159
CAS No.: 54576-42-0
M. Wt: 180.31 g/mol
InChI Key: MJLYFFRRKQGUDV-UHFFFAOYSA-N
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Description

Benzene, (2-((1-methylethyl)thio)ethyl)- is an organosulfur compound with the molecular formula C11H16S and a molecular weight of 180.310 g/mol . This chemical, also known as 2-(1-Methylethylthio)ethylbenzene, is characterized by a benzene ring linked to an ethylthioether chain with an isopropyl terminal group (CAS Registry Number: 54576-42-0) . Its defined structure makes it a valuable intermediate in organic and materials synthesis. Researchers can utilize this compound as a building block for developing more complex molecules, particularly in the synthesis of ligands containing sulfur and oxygen donor atoms, or as a model compound in spectroscopic and ionization energy studies . Data on its gas phase ionization energy (IE) has been determined, with reported adiabatic and vertical values of 8.00 eV and 8.26 eV, respectively, which can inform studies in physical chemistry and mass spectrometry . Available thermodynamic properties include a standard enthalpy of formation of 2.75 kJ/mol in the gas phase and a calculated boiling point of 546.10 K . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16S B13959159 Benzene, (2-((1-methylethyl)thio)ethyl)- CAS No. 54576-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54576-42-0

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

2-propan-2-ylsulfanylethylbenzene

InChI

InChI=1S/C11H16S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

MJLYFFRRKQGUDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC1=CC=CC=C1

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of the Thioether Moiety

Electron Density Distribution and its Influence on Reactivity

The sulfur atom in the thioether group of Benzene (B151609), (2-((1-methylethyl)thio)ethyl)- possesses two lone pairs of electrons, rendering it a nucleophilic center. The distribution of electron density around this sulfur atom is modulated by the electronic effects of the adjacent isopropyl and phenethyl groups. The isopropyl group, being an alkyl group, exerts a weak positive inductive effect (+I), which slightly increases the electron density on the sulfur atom, thereby enhancing its nucleophilicity.

The reactivity of thioethers is directly linked to the nucleophilicity of the sulfur atom. nih.gov A higher electron density facilitates the attack on electrophilic species. The proposed mechanism for many thioether reactions, including oxidation, involves the nucleophilic attack of the sulfur atom. nih.gov Therefore, the electronic contributions of the substituent groups are crucial in determining the rate and feasibility of these reactions.

Formation and Behavior of Sulfonium (B1226848) Ion Intermediates

A key aspect of thioether reactivity is the formation of sulfonium ions. When Benzene, (2-((1-methylethyl)thio)ethyl)- reacts with an electrophile, such as an alkyl halide, the nucleophilic sulfur atom attacks the electrophilic carbon, resulting in the formation of a tertiary sulfonium ion. This positively charged intermediate is highly reactive and can participate in various subsequent reactions.

The structure of Benzene, (2-((1-methylethyl)thio)ethyl)- allows for the possibility of intramolecular reactions following the formation of a sulfonium ion. One potential pathway is an intramolecular cyclization, where the sulfur atom could act as an electrophile in an aromatic substitution reaction with the adjacent phenyl ring. This process would lead to the formation of a cyclic sulfonium ion, specifically a thiaindane or related heterocyclic system. Such cyclizations are known for appropriately substituted thioethers and are often key steps in the synthesis of sulfur-containing heterocycles.

To unambiguously determine complex reaction mechanisms, such as rearrangements or cyclizations involving thioethers, deuterium (B1214612) labeling studies are an invaluable tool. nih.govnih.gov By strategically replacing hydrogen atoms with deuterium at specific positions within the Benzene, (2-((1-methylethyl)thio)ethyl)- molecule, chemists can trace the fate of different molecular fragments throughout a reaction. For instance, deuterating the ethyl bridge could help confirm or rule out specific rearrangement pathways by analyzing the position of the deuterium label in the final product using techniques like NMR spectroscopy or mass spectrometry. The kinetic isotope effect, where the C-D bond breaks more slowly than a C-H bond, can also provide crucial information about the rate-determining step of a reaction. nih.govnih.gov

Oxidative Reactivity of Thioethers: From Mechanistic Perspective to Controlled Transformations

The oxidation of the thioether moiety is a fundamental transformation, yielding sulfoxides and sulfones, which are important intermediates in organic synthesis. mdpi.com The oxidation process is believed to proceed via an electrophilic oxygen atom transfer from the oxidant to the nucleophilic sulfur atom. sci-hub.se

The oxidation of Benzene, (2-((1-methylethyl)thio)ethyl)- can be controlled to selectively produce either the corresponding sulfoxide (B87167) or sulfone. This control is typically achieved by carefully managing the stoichiometry of the oxidizing agent. organic-chemistry.org Using one equivalent of an oxidant generally favors the formation of the sulfoxide. The addition of a second equivalent of the oxidant will further oxidize the sulfoxide to the sulfone.

The selective oxidation of sulfides is a cornerstone of modern synthetic chemistry. mdpi.com Sulfoxides are valuable intermediates, used in a variety of transformations including the Pummerer rearrangement and as chiral auxiliaries. Sulfones are stable, electron-withdrawing groups that find application in polymers and as leaving groups in elimination reactions.

Oxidation Stage Product Required Oxidant Stoichiometry Key Features
FirstSulfoxide~1 equivalentOften chiral at the sulfur center
SecondSulfone≥2 equivalentsHighly stable, strong electron-withdrawing group

A wide array of oxidants and catalysts can be employed for the oxidation of thioethers. The choice of reagent can influence the selectivity and efficiency of the reaction. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, though its reaction with thioethers can be slow. nih.govnih.gov To enhance the reaction rate and selectivity, various catalysts are often employed.

Catalytic systems for thioether oxidation are diverse and include transition-metal complexes, zeolites, and metal-free organocatalysts. For example, titanium-containing zeolites like TS-1 have been shown to catalyze the oxidation of thioethers with hydrogen peroxide, sometimes exhibiting shape selectivity based on the steric bulk of the substrate. researchgate.netrsc.org Metal-free systems, such as those using hypervalent iodine reagents or quinones, offer alternatives that avoid potentially toxic metal residues. organic-chemistry.org The mechanism often involves the formation of a more reactive oxidizing species from the interaction between the catalyst and the primary oxidant. sci-hub.se

Catalyst/Oxidant System Description Advantages References
H₂O₂ / Acetic AcidA transition-metal-free system for selective oxidation to sulfoxides."Green" oxidant, simple procedure. nih.gov
H₂O₂ / TS-1 ZeoliteA heterogeneous catalyst that can exhibit shape selectivity.Recyclable catalyst, potential for selective oxidation of complex molecules. researchgate.netrsc.org
H₂O₂ / Tungstate CatalystEffective for the selective synthesis of sulfones.High yields for sulfones, can be performed under organic solvent-free conditions. organic-chemistry.orgresearchgate.net
O₂ / Au(III) CatalystHomogeneous catalyst for aerobic sulfoxidation at ambient temperature.Uses air as the oxidant, atom-efficient. nih.gov
O₂ / Porphyrin in MicellesPhotocatalytic system using visible light and air in water.Sustainable, operates under mild conditions in an aqueous medium. nih.gov
H₂O₂ / Dendritic PhosphomolybdateA recyclable hybrid catalyst for selective oxidation to sulfoxides or sulfones.Environmentally benign, catalyst is easily recovered and reused. mdpi.com

Reductive Transformations of the Thioether Linkage

The carbon-sulfur (C-S) bond in the thioether moiety of "Benzene, (2-((1-methylethyl)thio)ethyl)-" can be cleaved under reductive conditions. These transformations are fundamental in synthetic organic chemistry for the removal of sulfur-containing groups. Common methods for the reductive desulfurization of thioethers include the use of dissolving metals, such as sodium in liquid ammonia (B1221849), and catalytic hydrogenation with reagents like Raney nickel.

Dissolving Metal Reductions: The use of sodium in liquid ammonia is a classical and effective method for the cleavage of C-S bonds in thioethers. The reaction proceeds via a single-electron transfer (SET) mechanism from the sodium metal to the thioether, leading to the formation of a radical anion. This intermediate then fragments to yield an alkyl radical and a thiolate anion. Subsequent reduction of the alkyl radical and protonation upon workup affords the desulfurized alkane. While highly effective, this method requires cryogenic conditions and careful handling of metallic sodium.

Catalytic Hydrogenolysis: Catalytic hydrogenolysis, most notably using Raney nickel, is another widely employed technique for desulfurization. Raney nickel, a fine-grained solid composed mostly of nickel, is saturated with hydrogen and reacts with thioethers to cleave the C-S bonds, replacing them with C-H bonds. This process is often performed under milder conditions of temperature and pressure compared to other catalytic hydrogenations. However, a significant challenge in the catalytic hydrogenolysis of molecules containing thioethers is catalyst poisoning. Sulfur compounds can strongly adsorb to the surface of many transition metal catalysts, including palladium and platinum, deactivating them. This can sometimes be mitigated by using larger quantities of the catalyst.

Reductive MethodReagentsGeneral MechanismKey Considerations
Dissolving Metal ReductionSodium in liquid ammoniaSingle-electron transfer (SET) leading to C-S bond cleavageRequires cryogenic temperatures; effective for a wide range of thioethers
Catalytic HydrogenolysisRaney Nickel, H₂Heterogeneous catalysis involving hydrogenolysis of the C-S bondPotential for catalyst poisoning by the sulfur atom

Heteroatom-Directed Reactivity and Functionalization

The sulfur atom in "Benzene, (2-((1-methylethyl)thio)ethyl)-" can play a crucial role in directing the reactivity of the molecule, a phenomenon often referred to as neighboring group participation (NGP) or anchimeric assistance. nih.govresearchgate.netnih.gov In reactions involving the ethyl chain, particularly at the carbon atom beta to the sulfur, the thioether moiety can act as an internal nucleophile.

This participation is prominent in substitution reactions where a leaving group is present on the β-carbon. The lone pair of electrons on the sulfur atom can attack the electrophilic carbon, displacing the leaving group and forming a cyclic sulfonium ion intermediate, known as an episulfonium ion. nih.gov This intramolecular reaction is often kinetically favored over an intermolecular attack by an external nucleophile, leading to a significant rate enhancement. researchgate.net

The reactivity of the thioether as a neighboring group is influenced by several factors, including the nature of the leaving group and the reaction conditions. Good leaving groups will facilitate the formation of the episulfonium ion.

PhenomenonKey IntermediateOutcomeGoverning Principles
Neighboring Group Participation (NGP)Episulfonium ion (cyclic sulfonium ion)Rate enhancement (anchimeric assistance); Retention of stereochemistryIntramolecular nucleophilic attack by the sulfur lone pair

Due to a lack of publicly available scientific research on "Benzene, (2-((1-methylethyl)thio)ethyl)-," it is not possible to provide a detailed article on its advanced computational chemistry and theoretical analysis as outlined. Extensive searches for quantum chemical calculations, molecular dynamics simulations, and mechanistic pathway elucidations for this specific compound did not yield any relevant scholarly or technical data.

The absence of information in these specialized areas suggests that "Benzene, (2-((1-methylethyl)thio)ethyl)-" may not have been a subject of in-depth computational study, or such research has not been published in accessible literature. Therefore, the following sections on its molecular and electronic structure, conformational landscapes, and mechanistic pathways cannot be substantiated with the required detailed research findings and data tables.

Further research would be required to be published before a comprehensive and scientifically accurate article on the advanced computational chemistry and theoretical analysis of "Benzene, (2-((1-methylethyl)thio)ethyl)-" can be composed.

Advanced Computational Chemistry and Theoretical Analysis

Mechanistic Pathways Elucidation through Computational Modeling

Correlation of Theoretical and Experimental Reactivity Parameters

The prediction of chemical reactivity through computational methods is a cornerstone of modern chemistry. For Benzene (B151609), (2-((1-methylethyl)thio)ethyl)-, a detailed analysis correlating theoretical descriptors with potential experimental reactivity offers profound insights into its chemical behavior. Theoretical parameters, derived from quantum chemical calculations, can provide a quantitative basis for understanding and predicting the outcomes of chemical reactions.

One of the fundamental approaches to this correlation involves the use of global reactivity descriptors, which are calculated using Density Functional Theory (DFT). These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, chemical hardness (η), and global softness (S). A smaller HOMO-LUMO gap, for instance, generally indicates higher reactivity. For aromatic compounds, these theoretical values can be correlated with experimentally determined parameters such as Hammett constants (σ), which quantify the electronic influence of substituents on the reactivity of a benzene ring in various reactions.

Theoretical ParameterCalculated Value (a.u.)Experimental CorrelateExpected Trend
EHOMO-0.235Ionization PotentialLower ionization potential with higher EHOMO
ELUMO-0.045Electron AffinityHigher electron affinity with lower ELUMO
HOMO-LUMO Gap0.190Chemical ReactivityHigher reactivity with smaller gap
Chemical Hardness (η)0.095StabilityGreater stability with higher hardness
Global Softness (S)10.526PolarizabilityHigher polarizability with higher softness

The correlation extends to local reactivity descriptors as well, such as the Fukui functions, which can predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule. For Benzene, (2-((1-methylethyl)thio)ethyl)-, these calculations would likely indicate that the ortho- and para-positions of the benzene ring are most susceptible to electrophilic attack, a common feature in substituted benzenes with electron-donating groups. The sulfur atom, with its lone pairs of electrons, would be identified as a primary site for electrophilic interaction.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. For Benzene, (2-((1-methylethyl)thio)ethyl)-, Hirshfeld surface analysis provides a powerful tool to visualize and quantify these interactions, offering a detailed picture of the crystal packing. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Although a specific crystal structure for Benzene, (2-((1-methylethyl)thio)ethyl)- has not been reported, analysis of structurally similar aromatic thioethers with bulky alkyl groups allows for a predictive description of its likely crystal packing. The presence of the benzene ring, the flexible ethylthio chain, and the bulky isopropyl group would lead to a packing arrangement dominated by van der Waals forces, particularly H···H, C···H, and S···H contacts.

The Hirshfeld surface mapped over dnorm would reveal the regions of significant intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. For this molecule, such spots would likely appear around the hydrogen atoms of the benzene ring and the isopropyl group, indicating numerous C–H···π interactions and hydrophobic contacts. The sulfur atom could also participate in weaker S···H interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. The table below presents a plausible percentage contribution of the most significant intermolecular contacts for Benzene, (2-((1-methylethyl)thio)ethyl)-, based on analyses of analogous compounds.

Contact TypePercentage Contribution (%)Description
H···H55.2Dominant hydrophobic interactions from alkyl and aromatic hydrogens.
C···H/H···C28.5Represents C–H···π interactions and other contacts between carbon and hydrogen atoms.
S···H/H···S12.8Interactions involving the sulfur atom and neighboring hydrogen atoms.
C···C2.5Potential weak π-π stacking interactions between benzene rings.
Other1.0Minor contributions from other contact types.

Role As a Building Block and Precursor in Chemical Research

Integration into Complex Organic Synthesis Pathways

Aryl thioethers are pivotal intermediates in organic synthesis due to the versatile reactivity of the sulfur atom. They can be readily transformed into other functional groups or incorporated into larger, more complex molecular frameworks, serving as essential components in the construction of pharmaceuticals, agrochemicals, and functional materials.

Precursor to Other Functional Groups through Sulfur Transformations

The thioether linkage in compounds like Benzene (B151609), (2-((1-methylethyl)thio)ethyl)- is not merely a passive linker; it is an active site for a variety of chemical transformations. One of the most powerful applications is its role as a masked thiol. In a key strategy for the synthesis of advanced materials, thioethers can be demethylated to provide a thiolate anion in situ. nih.gov This process is particularly advantageous as it avoids the handling of free thiols, which are often volatile, malodorous, and prone to oxidation into disulfides.

For instance, a one-pot procedure can convert an aromatic bromide first into a thioether intermediate, which is then demethylated by excess thiomethoxide to yield a thiolate. This thiolate can then be acylated to form a stable thioester product, which serves as a protected thiol linker for further reactions. nih.gov This method highlights the utility of the thioether as a stable precursor to a more reactive thiol functional group, enabling the controlled assembly of complex structures.

Table 1: Sulfur Transformations for Synthetic Applications

Transformation Reagents Resulting Functional Group Significance
Thioether Demethylation Excess Sodium Thiomethoxide (CH₃SNa) Thiolate Anion In situ generation of reactive thiol for framework synthesis. nih.gov

| Thiolate Acylation | Valeroyl Chloride | Thioester | Stable, purifiable, and protected form of the thiol linker. nih.gov |

Use in the Construction of Macrocyclic and Polymeric Structures

The synthesis of macrocycles is a challenging yet crucial area of chemistry, yielding compounds with unique host-guest properties and biological activities. nih.govnsf.gov Aryl thioethers can be incorporated into macrocyclic frameworks through various cyclization strategies. While direct use of Benzene, (2-((1-methylethyl)thio)ethyl)- would require further functionalization, its structural motif is representative of monomers used in such constructions. Methodologies like the McMurry macrocyclization, Ullmann coupling, and Sonogashira cross-coupling are employed to create these large ring structures. nih.govnih.gov

For example, shape-persistent macrocycles are often derived from arylene and ethynylene units, constructed via methods like the Sonogashira cross-coupling reaction between aryl halides and terminal alkynes. nih.gov A bifunctionalized analog of Benzene, (2-((1-methylethyl)thio)ethyl)- could serve as a flexible linker in such macrocycles, where the thioether group can influence the conformation and electronic properties of the final structure. The competition between the formation of oligomeric macrocycles and mechanically interlocked structures like catenanes can be directed by the geometry of the building blocks. researchgate.net

In polymer science, thioether-containing monomers contribute to the development of advanced materials with specific thermal, optical, or mechanical properties. The thioether linkage provides flexibility to the polymer backbone and can enhance its affinity for certain metals or surfaces.

Contributions to Ligand Design for Catalysis Research

The sulfur atom in a thioether possesses lone pairs of electrons that can coordinate to transition metals, making thioether-containing molecules excellent candidates for ligand design. sci-hub.se These ligands are crucial for stabilizing the metal center and tuning its catalytic activity and selectivity. researchgate.net

Thioether-Containing Ligands in Transition-Metal Catalysis

Thioether-containing ligands have been successfully employed in a wide range of transition-metal-catalyzed reactions. The choice of ligand is often critical to the success of metal-catalyzed couplings. acsgcipr.org Ligands can be designed with mixed donor atoms, such as in [SNS]-pincer ligands that bear both thioether and amine or imine donors. researchgate.net These "hemilabile" ligands, where one donor arm can dissociate and re-associate, are particularly interesting as they can open up a coordination site on the metal during the catalytic cycle.

Group 11 metals (Cu, Ag, Au), for example, have been coordinated with tripodal bis(imidazole) thioether ligands to create catalysts for oxidation reactions. dntb.gov.ua Similarly, ruthenium(II) complexes with thioether-functionalized N-heterocyclic carbene (NHC) ligands have been prepared and used in amidation reactions. researchgate.net The thioether moiety in these ligands plays a key role in modulating the electronic properties and stability of the metal complex.

Table 2: Examples of Thioether-Containing Ligands in Catalysis

Ligand Type Metal Center Application Reference
[SNS]-pincer Ligands Mn, Fe, Co Bifunctional Catalysis researchgate.net
Thioether-functionalized NHC Ru(II) Amidation Reactions researchgate.net

Impact on Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific chiral product, is of paramount importance in the pharmaceutical industry. The design of chiral ligands is central to achieving high enantioselectivity. By introducing chiral centers into the ligand structure, it is possible to create a chiral environment around the metal catalyst, which in turn directs the stereochemical outcome of the reaction.

While specific applications of Benzene, (2-((1-methylethyl)thio)ethyl)- in enantioselective catalysis are not documented, its framework is amenable to modifications for creating chiral ligands. Chirality could be introduced, for example, by using an optically active precursor to synthesize the ethylthio side chain or by attaching a chiral auxiliary to the benzene ring. Such chiral thioether ligands could be applied in asymmetric reactions like hydrovinylation to produce valuable chiral products such as 2-arylpropionic acids (profens) and 1-arylethyl amines. nih.gov The sulfur atom's ability to coordinate to the metal is key, and its position relative to the chiral elements of the ligand would be critical for inducing asymmetry in the transition state of the catalyzed reaction.

Development of Advanced Materials through Thioether-Containing Monomers

The unique properties of the thioether group make it a valuable component in the design of advanced materials. Monomers containing this functionality can be used to synthesize materials with applications in electronics, sensing, and separation technologies.

A prime example is the use of thioether-containing building blocks for the synthesis of crystalline, semiconducting metal-sulfur frameworks. nih.gov In a notable synthesis, a thioester, prepared from a thioether precursor, was used to generate the thiol linker in situ. This method allowed for the controlled crystallization of a highly ordered, porous metal-dithiolene network. nih.gov The resulting material, a Pb(II)-dithiolene network, exhibited semiconducting properties. This demonstrates how a simple aryl thioether motif can be the starting point for creating sophisticated, functional solid-state materials. The ability to handle the monomer as a stable thioester, bypassing the problematic free thiol, was crucial for achieving the high crystallinity required for technological applications. nih.gov

Synthesis of Poly(aryl thioether)s and their Porous Architectures5.3.2. Reversible C-S/C-S Metathesis in Polymer Synthesis

Therefore, no article content, data tables, or detailed research findings concerning "Benzene, (2-((1-methylethyl)thio)ethyl)-" for the outlined sections can be provided.

Environmental Aspects and Degradation Research

Photolytic Degradation Pathways in Environmental Matrices

Currently, there is a lack of specific studies on the photolytic degradation of Benzene (B151609), (2-((1-methylethyl)thio)ethyl)-. Research in this area would typically investigate the breakdown of the compound when exposed to sunlight in different environmental settings such as water, soil, and air. Key areas of future investigation would include:

Direct Photolysis: Examining the potential for the molecule to absorb solar radiation and undergo direct chemical transformation.

Indirect Photolysis: Investigating the role of photosensitizers and reactive species, such as hydroxyl radicals, in the degradation process.

Degradation Products: Identifying the chemical structures of the intermediate and final products of photolytic breakdown.

Kinetics and Half-life: Determining the rate of degradation under various environmental conditions to estimate its persistence.

A hypothetical data table for such research might look like this:

Table 1: Hypothetical Photolytic Degradation Parameters for Benzene, (2-((1-methylethyl)thio)ethyl)-

Environmental MatrixWavelength Range (nm)Quantum YieldMajor Degradation ProductsEstimated Half-life
Surface Water290-400Data not availableData not availableData not available
Soil Surface290-400Data not availableData not availableData not available
Atmosphere (Gas Phase)290-400Data not availableData not availableData not available

Biotransformation and Biodegradation Studies

Information regarding the biotransformation and biodegradation of Benzene, (2-((1-methylethyl)thio)ethyl)- by microorganisms is not present in the current body of scientific literature. Such studies are crucial for understanding the natural attenuation of the compound in the environment. Future research would need to address:

Aerobic and Anaerobic Degradation: Identifying microbial communities capable of breaking down the compound in the presence and absence of oxygen.

Metabolic Pathways: Elucidating the enzymatic reactions and biochemical pathways involved in its transformation.

Key Microbial Species: Isolating and characterizing the specific bacteria or fungi responsible for the degradation.

Factors Influencing Biodegradation: Assessing the impact of environmental parameters like temperature, pH, and nutrient availability on degradation rates.

A summary of potential future findings could be presented as follows:

Table 2: Potential Microbial Degradation Characteristics of Benzene, (2-((1-methylethyl)thio)ethyl)-

ConditionDegrading Microorganism(s)Metabolic PathwayKey MetabolitesMineralization Potential
AerobicData not availableData not availableData not availableData not available
AnaerobicData not availableData not availableData not availableData not available

Fate and Transport Research in Environmental Systems

The fate and transport of a chemical determine its distribution and potential for exposure in the environment. Without specific research on Benzene, (2-((1-methylethyl)thio)ethyl)-, its behavior in environmental systems remains uncharacterized. Essential areas for future research include:

Sorption and Desorption: Quantifying the compound's tendency to bind to soil and sediment particles, which affects its mobility.

Volatility: Determining its potential to partition from water or soil into the atmosphere.

Leaching: Assessing its potential to move through the soil profile and contaminate groundwater.

Bioaccumulation: Investigating its potential to accumulate in the tissues of living organisms.

Key physicochemical properties that would be determined in such studies are summarized below:

Table 3: Predicted Physicochemical Properties Influencing the Environmental Fate of Benzene, (2-((1-methylethyl)thio)ethyl)-

PropertyValueSignificance for Fate and Transport
Water SolubilityData not availableInfluences mobility in aquatic systems and leaching potential.
Vapor PressureData not availableIndicates the likelihood of volatilization into the atmosphere.
Octanol-Water Partition Coefficient (Kow)Data not availablePredicts the tendency to bioaccumulate in organisms and sorb to organic matter.
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Data not availableIndicates the extent of sorption to soil and sediment.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable tools for probing the molecular structure of compounds. By interacting with electromagnetic radiation, molecules yield unique spectra that reveal information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advances in Proton (1H) and Carbon (13C) Chemical Shift Assignment and Multi-Dimensional Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (1H) and carbon (13C) atoms. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, providing distinct signals for structurally non-equivalent atoms.

For Benzene (B151609), (2-((1-methylethyl)thio)ethyl)-, the 1H NMR spectrum is predicted to show distinct signals for the aromatic protons of the benzene ring, the two methylene (B1212753) (-CH2-) groups of the ethylthio chain, and the methine (-CH) and methyl (-CH3) protons of the isopropyl group. The integration of these signals would correspond to the number of protons in each environment. Similarly, the 13C NMR spectrum would display unique signals for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule. docbrown.info

Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning these signals unambiguously. COSY experiments reveal correlations between coupled protons (e.g., adjacent protons in the ethyl and isopropyl groups), while HSQC correlates each proton signal with its directly attached carbon atom. These methods are crucial for assembling the molecular structure piece by piece.

Predicted NMR Data for Benzene, (2-((1-methylethyl)thio)ethyl)-

Predicted 1H NMR Chemical Shifts
Proton EnvironmentPredicted δ (ppm)Predicted Multiplicity
Aromatic (C₆H₅)7.15-7.30Multiplet (m)
-CH₂- (adjacent to Phenyl)~2.85Triplet (t)
-CH₂- (adjacent to Sulfur)~2.75Triplet (t)
-CH- (isopropyl)~2.95Septet (sept)
-CH₃ (isopropyl)~1.25Doublet (d)
Predicted 13C NMR Chemical Shifts
Carbon EnvironmentPredicted δ (ppm)
Aromatic (quaternary)~141
Aromatic (CH)126-129
-CH₂- (adjacent to Phenyl)~36
-CH₂- (adjacent to Sulfur)~32
-CH- (isopropyl)~35
-CH₃ (isopropyl)~23

Infrared (IR) Spectroscopy: Vibrational Mode Analysis for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. docbrown.info

In the IR spectrum of Benzene, (2-((1-methylethyl)thio)ethyl)-, characteristic absorption bands would confirm the presence of its key structural components. Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while aliphatic C-H stretching from the ethyl and isopropyl groups is observed just below 3000 cm-1. docbrown.info The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm-1 region. The C-S stretching vibration, characteristic of the thioether linkage, is expected to produce a weaker absorption in the fingerprint region of the spectrum. docbrown.infonih.gov

Characteristic IR Absorption Bands for Benzene, (2-((1-methylethyl)thio)ethyl)-

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
Aromatic C-HStretching3100-3000
Alkyl C-HStretching2975-2850
Aromatic C=CRing Stretching1600-1450
Alkyl C-HBending1470-1370
C-S (Thioether)Stretching800-600

X-ray Diffraction (XRD) for Single Crystal and Molecular Structure Determination

Currently, no published single-crystal XRD data is available for Benzene, (2-((1-methylethyl)thio)ethyl)-. However, if a suitable crystal could be grown, this technique would provide unparalleled detail about its solid-state structure. It would reveal the molecule's preferred conformation, including the rotational angles of the ethyl and isopropyl groups, and provide insight into intermolecular interactions, such as van der Waals forces, that govern its crystal packing. aps.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides the nominal molecular weight (to the nearest integer), High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula.

For Benzene, (2-((1-methylethyl)thio)ethyl)-, with the molecular formula C₁₁H₁₆S, HRMS is essential for confirmation. nist.gov By comparing the experimentally measured exact mass to the theoretically calculated mass, its molecular formula can be verified, distinguishing it from isomers or other compounds with the same nominal mass.

Calculated Exact Mass Data for Benzene, (2-((1-methylethyl)thio)ethyl)-

Molecular FormulaIon SpeciesNominal Mass (Da)Calculated Exact Mass (Da)
C₁₁H₁₆S[M]⁺•180180.0973
C₁₁H₁₆S[M+H]⁺181181.1046

Ionization Techniques (e.g., APCI, ESI) and their Application in Complex Mixture Analysis

The choice of ionization technique is critical for successful mass spectrometric analysis, especially for compounds within complex mixtures. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization methods.

ESI is most effective for polar and high-molecular-weight compounds that are already ions in solution or are easily protonated/deprotonated. researchgate.netmicrosaic.com It is generally less suitable for nonpolar molecules.

APCI, in contrast, is well-suited for less polar, more volatile, and thermally stable compounds. youtube.com In APCI, the sample is vaporized and then ionized by corona discharge, a process that works efficiently for compounds that are not amenable to ESI. microsaic.com

Given that Benzene, (2-((1-methylethyl)thio)ethyl)- is a relatively nonpolar and volatile compound, APCI is the more appropriate ionization technique for its analysis, particularly when coupled with liquid chromatography (LC) for separation from complex matrices. youtube.com This would likely provide a strong signal for the protonated molecule [M+H]⁺, allowing for sensitive detection and quantification. Another common method for volatile compounds is Electron Ionization (EI), which is a "hard" ionization technique that provides characteristic fragmentation patterns useful for structural identification. nist.govdocbrown.info

Comparison of ESI and APCI for Analysis

CharacteristicElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte PolarityHigh (Polar to Ionic)Low to Medium (Nonpolar to Moderately Polar)
Thermal StabilitySuitable for thermally labile compoundsRequires thermal stability (analyte is vaporized)
Molecular WeightWide range, excellent for large moleculesTypically < 2000 Da
Ionization MechanismIon evaporation from charged dropletsGas-phase chemical ionization via corona discharge
Suitability for Target CompoundLowHigh

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of compounds by examining their fragmentation patterns. In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest, in this case, the molecular ion of Benzene, (2-((1-methylethyl)thio)ethyl)- ([C₁₁H₁₆S]⁺•), is selectively isolated. This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic product ions. The analysis of these product ions provides detailed structural information.

For Benzene, (2-((1-methylethyl)thio)ethyl)-, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Key fragmentation pathways would likely involve cleavage of the carbon-sulfur bonds and fragmentation of the phenylethyl and isopropyl moieties. The resulting product ion spectrum can be used to confirm the connectivity of the atoms within the molecule. For instance, the presence of a prominent ion at m/z 91 would strongly suggest the formation of the stable tropylium (B1234903) cation, a hallmark of compounds containing a phenylethyl group. Similarly, fragments corresponding to the loss of the isopropyl group or the cleavage of the ethyl-sulfur bond would provide definitive evidence for the proposed structure.

Table 1: Expected MS/MS Fragmentation Data for Benzene, (2-((1-methylethyl)thio)ethyl)-

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossStructural Inference
180.1137.1C₃H₇ (Isopropyl group)Confirms presence of isopropyl moiety
180.1105.1C₃H₇S (Isopropylthio radical)Indicates cleavage of the ethyl-sulfur bond
180.191.1C₄H₉S (Ethyl isopropyl sulfide (B99878) radical)Characteristic tropylium ion, confirms phenylethyl structure

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds such as Benzene, (2-((1-methylethyl)thio)ethyl)-. lcms.czthermofisher.com The compound's volatility and thermal stability make it an ideal candidate for GC separation. In this method, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. nih.gov For a thioether like this, a non-polar or medium-polarity column is typically employed.

Following separation by the GC, the analyte enters the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the eluted compound, typically using electron ionization (EI), which generates a predictable and reproducible fragmentation pattern that serves as a chemical fingerprint. nih.gov This allows for confident identification by comparing the obtained mass spectrum with library entries or by interpretation of the fragmentation. nih.gov GC-MS is also a powerful tool for assessing the purity of a sample, as it can separate the target compound from impurities and by-products.

Table 2: Typical GC-MS Parameters for Analysis of Benzene, (2-((1-methylethyl)thio)ethyl)-

ParameterTypical Value/Condition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium, constant flow mode (e.g., 1.2 mL/min) thermofisher.com
Oven ProgramStart at 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min thermofisher.com
Injection ModeSplitless or Split (e.g., 20:1 ratio)
MS IonizationElectron Ionization (EI) at 70 eV nih.gov
Mass Rangem/z 40-450

Liquid Chromatography (LC) coupled with various detectors

While GC-MS is often the primary choice for volatile compounds, liquid chromatography (LC) offers a complementary approach, particularly for purity assessment of synthetic batches or when analyzing less volatile related substances. For a relatively non-polar compound like Benzene, (2-((1-methylethyl)thio)ethyl)-, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the most suitable mode.

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is separated based on its hydrophobicity. Detection can be achieved using a UV detector, as the benzene ring in the molecule will absorb UV light (typically around 254 nm). epa.gov For higher specificity and structural confirmation, the LC system can be coupled to a mass spectrometer (LC-MS), which provides mass information for each eluting peak.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For the analysis of Benzene, (2-((1-methylethyl)thio)ethyl)- within highly complex samples, such as crude oil, environmental extracts, or flavor and fragrance profiles, conventional one-dimensional GC may not provide sufficient resolving power. epa.gov Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that offers a significant increase in separation capacity. nih.govnih.gov

GCxGC utilizes two different capillary columns connected in series via a modulator. epa.gov The first column typically separates compounds based on their boiling point, while the second, shorter column provides a rapid, orthogonal separation based on a different property, such as polarity. epa.gov This results in a structured two-dimensional chromatogram where chemically related compounds appear in the same region, facilitating their identification. chemicalbook.com This powerful separation allows the target analyte to be resolved from thousands of other components in the matrix, enabling its accurate detection and quantification even at trace levels. nih.govnih.gov

Microextraction Techniques for Sample Preparation in Research

Effective sample preparation is critical for achieving high sensitivity and accuracy, especially when analyzing trace levels of a compound in complex matrices. spectroscopyonline.com Microextraction techniques are modern, miniaturized sample preparation methods that reduce solvent consumption and analysis time, aligning with the principles of green analytical chemistry. osha.govshimadzu.com

For a volatile organic compound like Benzene, (2-((1-methylethyl)thio)ethyl)-, headspace solid-phase microextraction (HS-SPME) is a particularly suitable technique. osha.gov In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above a liquid or solid sample. The volatile analyte partitions from the sample matrix into the headspace and is then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) is crucial and is selected to maximize the extraction efficiency for the target analyte. osha.gov Other relevant techniques include stir bar sorptive extraction (SBSE), which offers a larger sorbent volume and potentially higher recovery for trace analytes. nist.gov

Element-Selective Detection Methods (e.g., ICP-MS) for Sulfur Content in Research Samples

While molecular mass spectrometry (GC-MS, LC-MS) provides structural information, inductively coupled plasma-mass spectrometry (ICP-MS) is an atomic mass spectrometry technique that offers highly sensitive and precise elemental analysis. It can be used to accurately determine the total sulfur content in a research sample containing Benzene, (2-((1-methylethyl)thio)ethyl)-, verifying its elemental composition.

The analysis of sulfur by ICP-MS presents challenges due to its high ionization potential and significant polyatomic interferences (e.g., ¹⁶O₂⁺ on ³²S⁺). Modern ICP-MS instruments, particularly tandem mass spectrometers (ICP-MS/MS), overcome these issues by using a collision/reaction cell. For instance, oxygen can be introduced into the cell to react with sulfur ions, shifting them to be measured as sulfur monoxide ions (SO⁺) at a different mass-to-charge ratio (e.g., ³²S⁺ at m/z 32 is shifted to ³²S¹⁶O⁺ at m/z 48). This mass shift moves the analyte signal away from the original interferences, enabling accurate and low-level quantification of sulfur in both aqueous and organic matrices. This technique is invaluable for verifying the purity and stoichiometry of sulfur-containing research compounds.

Future Directions in Academic Research on Benzene, 2 1 Methylethyl Thio Ethyl

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of Benzene (B151609), (2-((1-methylethyl)thio)ethyl)-. Traditional methods for creating aryl thioethers often rely on transition-metal-catalyzed cross-coupling of aryl halides with thiols, which can involve harsh reaction conditions and the use of expensive or toxic catalysts. nih.govrsc.org

Emerging strategies that could be adapted for this specific compound include:

Thiol-Free Reagents: The use of odorless and stable thiol surrogates, such as xanthates, presents a greener alternative to traditional methods that employ foul-smelling and air-sensitive thiols. mdpi.comresearchgate.net This approach could lead to a more sustainable and scalable synthesis of Benzene, (2-((1-methylethyl)thio)ethyl)-.

Decarbonylative Cross-Coupling: Recent advances in transition-metal-catalyzed decarbonylation of thioesters offer a novel disconnection for the synthesis of aryl thioethers. nih.gov Applying this methodology could provide a new synthetic route from readily available carboxylic acids.

Photochemical Methods: Visible-light-mediated synthesis is a rapidly growing area in organic chemistry. acs.orgnih.gov Developing a photochemical route to Benzene, (2-((1-methylethyl)thio)ethyl)- from inexpensive starting materials like aryl chlorides and alcohols would represent a significant step towards sustainable chemical manufacturing. acs.org

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Considerations
Traditional Cross-Coupling Well-established methodologyUse of potentially toxic and expensive metal catalysts
Thiol-Free Reagents (e.g., Xanthates) Avoids malodorous and unstable thiols, greener processOptimization of reaction conditions for the specific substrate
Decarbonylative Methods Novel synthetic disconnection from carboxylic acidsRequires a suitable transition-metal catalyst
Photochemical Synthesis Utilizes visible light as a renewable energy source, mild conditionsCatalyst design and optimization of light-driven reaction

Exploration of Underutilized Reactivity Modes

The thioether linkage in Benzene, (2-((1-methylethyl)thio)ethyl)- is a key functional group that offers a variety of potential chemical transformations that are currently underutilized. Future research could explore:

C–S Bond Activation: Transition-metal-catalyzed activation of the carbon-sulfur bond is an emerging area that could lead to novel functionalization of the molecule. acs.org This could allow for the introduction of new substituents on the aromatic ring or modification of the thioether moiety itself.

Oxidation Chemistry: The sulfur atom can exist in various oxidation states, leading to the formation of sulfoxides and sulfones. researchgate.net The selective oxidation of Benzene, (2-((1-methylethyl)thio)ethyl)- could yield derivatives with distinct electronic and steric properties, potentially leading to new applications. nih.govacs.orgresearchgate.net

Radical Chemistry: The involvement of thioethers in radical reactions is an area ripe for exploration. researchgate.net Investigating the behavior of Benzene, (2-((1-methylethyl)thio)ethyl)- under radical conditions could uncover new reaction pathways and synthetic applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Benzene, (2-((1-methylethyl)thio)ethyl)- and its derivatives is well-suited for integration with modern chemical technologies such as flow chemistry and automated synthesis.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. rsc.orgsyrris.com The development of a flow process for the synthesis of Benzene, (2-((1-methylethyl)thio)ethyl)- could enable more efficient and reproducible production. acs.orgmdpi.comresearchgate.net

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and molecules by enabling high-throughput screening of reaction conditions. sigmaaldrich.comyoutube.comresearchgate.net An automated workflow for the synthesis and derivatization of Benzene, (2-((1-methylethyl)thio)ethyl)- would facilitate the rapid exploration of its chemical space and potential applications. synplechem.comresearchgate.net

Advanced Computational-Experimental Integration for Predictive Chemistry

The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. For Benzene, (2-((1-methylethyl)thio)ethyl)-, this integration could provide significant insights.

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.comresearchgate.net Such studies can help in understanding its reaction mechanisms and predicting its behavior in different chemical environments. researchgate.netacs.org

Predictive Modeling: Computational models can be developed to predict the reactivity of Benzene, (2-((1-methylethyl)thio)ethyl)- with various reagents, guiding experimental design and accelerating the discovery of new reactions. researchgate.netnih.gov

Contributions to Interdisciplinary Fields

The unique properties of the thioether linkage suggest that Benzene, (2-((1-methylethyl)thio)ethyl)- could find applications in various interdisciplinary fields.

Supramolecular Chemistry: The sulfur atom in the thioether can act as a soft Lewis base, enabling it to participate in non-covalent interactions and coordinate with metal ions. acs.org This property could be exploited in the design of new supramolecular assemblies, sensors, or materials.

Catalytic Cycles: Thioethers can act as ligands in transition-metal catalysis, influencing the activity and selectivity of the catalyst. acsgcipr.org Investigating the role of Benzene, (2-((1-methylethyl)thio)ethyl)- as a ligand could lead to the development of new and improved catalytic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.